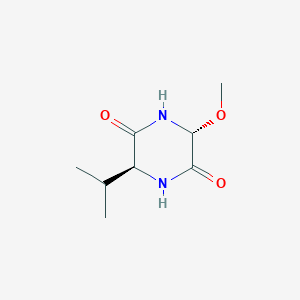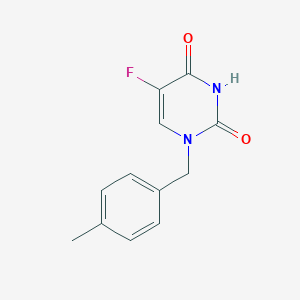
1-(4-Methylbenzyl)-5-fluorouracil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylbenzyl)-5-fluorouracil is a fluorinated pyrimidine analog that is used in the treatment of cancer. It is also known as 5-Fluoro-1-(p-tolyl)uracil or S-1, and is a prodrug that is converted into 5-fluorouracil (5-FU) in the body. 5-FU is a well-known chemotherapy drug that is used to treat a variety of cancers, including colon, breast, and stomach cancers.
Wirkmechanismus
The mechanism of action of 1-(4-Methylbenzyl)-5-fluorouracil is similar to that of 5-FU. It works by inhibiting the enzyme thymidylate synthase, which is responsible for the production of thymidine, a building block of DNA. This inhibition leads to a decrease in DNA synthesis and cell division, ultimately resulting in cell death.
Biochemische Und Physiologische Effekte
1-(4-Methylbenzyl)-5-fluorouracil has been shown to have a number of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-Methylbenzyl)-5-fluorouracil in lab experiments is that it can be used in combination with other chemotherapy drugs to enhance their effectiveness. However, one limitation is that it is a prodrug that must be converted into 5-FU in the body, which can make it difficult to control the dosage and timing of its effects.
Zukünftige Richtungen
There are several future directions for research on 1-(4-Methylbenzyl)-5-fluorouracil. One area of interest is the development of new prodrugs that can be more easily controlled and targeted to specific types of cancer. Another area of research is the use of 1-(4-Methylbenzyl)-5-fluorouracil in combination with immunotherapy, which has shown promise in the treatment of cancer. Finally, there is ongoing research into the molecular mechanisms of action of 1-(4-Methylbenzyl)-5-fluorouracil, which could lead to the development of new drugs with even greater efficacy and fewer side effects.
Synthesemethoden
The synthesis of 1-(4-Methylbenzyl)-5-fluorouracil involves the reaction of uracil with p-tolylmethyl chloride in the presence of a base, followed by the addition of 5-fluorouracil. The resulting compound is then purified and isolated.
Wissenschaftliche Forschungsanwendungen
1-(4-Methylbenzyl)-5-fluorouracil has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of cancer cells and induce cell death. It has also been found to enhance the effectiveness of other chemotherapy drugs, such as cisplatin.
Eigenschaften
CAS-Nummer |
125111-04-8 |
|---|---|
Produktname |
1-(4-Methylbenzyl)-5-fluorouracil |
Molekularformel |
C12H11FN2O2 |
Molekulargewicht |
234.23 g/mol |
IUPAC-Name |
5-fluoro-1-[(4-methylphenyl)methyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H11FN2O2/c1-8-2-4-9(5-3-8)6-15-7-10(13)11(16)14-12(15)17/h2-5,7H,6H2,1H3,(H,14,16,17) |
InChI-Schlüssel |
POACFNLCTNKXFD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=O)NC2=O)F |
Kanonische SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=O)NC2=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



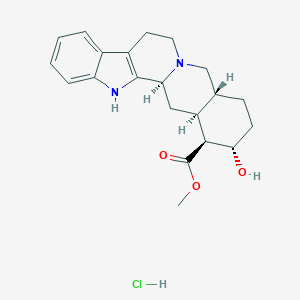
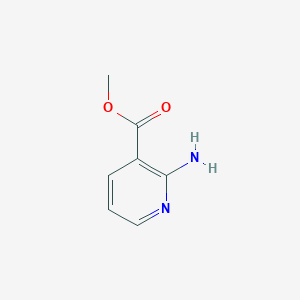
![Spiro[cyclopentane-1,4-[4H]pyrido[2,3-d][1,3]oxazin]-2(1H)-one (9CI)](/img/structure/B50382.png)
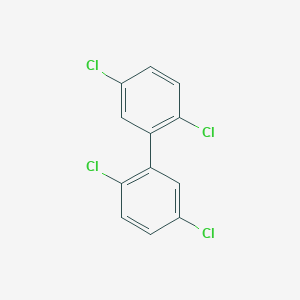
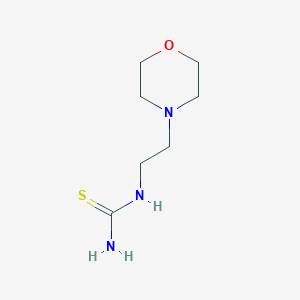

![Ethyl 2-diazo-4-[2,2-dimethyl-4-(trityloxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-3-oxobutanoate](/img/structure/B50390.png)


![tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-[1]benaepin-2-one-1-acetate tartrate](/img/structure/B50394.png)

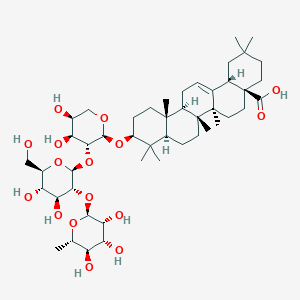
![Thieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B50402.png)
